1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is a cyclobutane derivative, characterized by a cyclobutane ring attached to a carboxylic acid group and a 4-methylphenylmethyl group. Its molecular formula is C13H16O2, and it has a molecular weight of 204.26 g/mol.
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The benzylic position of the 4-methylphenyl group is susceptible to nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid has shown potential in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid: This compound has a similar cyclobutane structure but with a chlorine substituent instead of a methyl group.
1-(4-Methoxyphenyl)-1-cyclobutanecarboxylic acid: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
RLVRUPHCEQHRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCC2)C(=O)O |
Origin of Product |
United States |
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